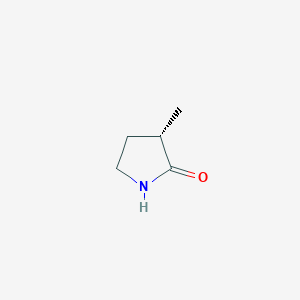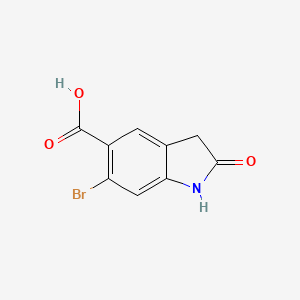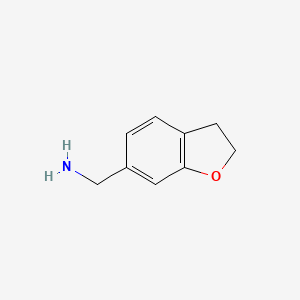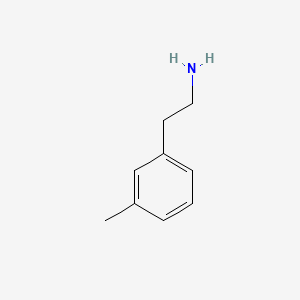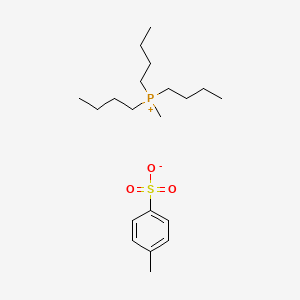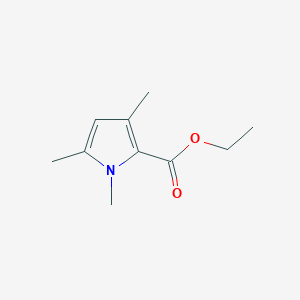![molecular formula C21H21N3 B3144673 4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine CAS No. 556778-31-5](/img/structure/B3144673.png)
4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine
説明
The compound “4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine” is a complex organic molecule that likely contains a quinoline and an indole group, both of which are common structures in many biologically active compounds1. However, specific information about this exact compound is not readily available in the literature.
Synthesis Analysis
Quinoline derivatives have been synthesized using various methods, including Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others2. However, the specific synthesis pathway for “4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine” is not explicitly mentioned in the literature.
Molecular Structure Analysis
The molecular structure of “4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine” is likely to contain a quinoline and an indole group, as suggested by its name. Quinoline is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety1. Indole is another heterocyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. However, the exact molecular structure of this compound is not provided in the literature.Chemical Reactions Analysis
The chemical reactions involving “4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine” are not explicitly mentioned in the literature. However, quinoline derivatives have been involved in various chemical reactions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions1.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine” are not explicitly mentioned in the literature.Safety And Hazards
The safety and hazards associated with “4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine” are not explicitly mentioned in the literature.
将来の方向性
Given the biological activities of quinoline and indole derivatives, further research into the synthesis, properties, and potential applications of “4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine” could be beneficial. However, specific future directions are not explicitly mentioned in the literature.
特性
IUPAC Name |
4-(2-quinolin-3-yl-1H-indol-3-yl)butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3/c22-12-6-5-9-18-17-8-2-4-11-20(17)24-21(18)16-13-15-7-1-3-10-19(15)23-14-16/h1-4,7-8,10-11,13-14,24H,5-6,9,12,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAAMKVWAFHTTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=C(C4=CC=CC=C4N3)CCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B3144601.png)
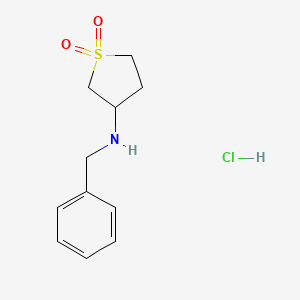
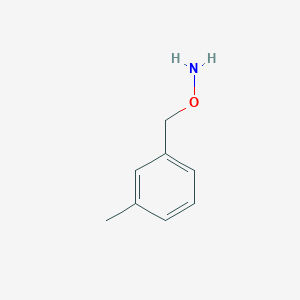
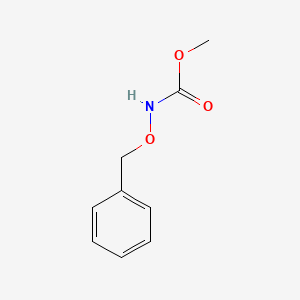
![Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride](/img/structure/B3144626.png)
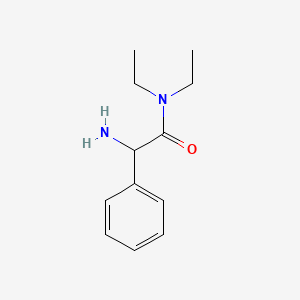
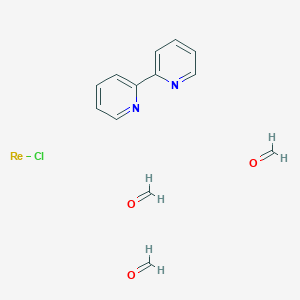
![4-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3144671.png)
